molecular formula C9H8BrFN2O B8426332 2-Amino-5-bromo-4-fluoro-3-methoxy-6-methylbenzonitrile

2-Amino-5-bromo-4-fluoro-3-methoxy-6-methylbenzonitrile

Cat. No.: B8426332
M. Wt: 259.07 g/mol
InChI Key: JZBRCWJRUYECME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-bromo-4-fluoro-3-methoxy-6-methylbenzonitrile is a useful research compound. Its molecular formula is C9H8BrFN2O and its molecular weight is 259.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8BrFN2O

Molecular Weight

259.07 g/mol

IUPAC Name

2-amino-5-bromo-4-fluoro-3-methoxy-6-methylbenzonitrile

InChI

InChI=1S/C9H8BrFN2O/c1-4-5(3-12)8(13)9(14-2)7(11)6(4)10/h13H2,1-2H3

InChI Key

JZBRCWJRUYECME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Br)F)OC)N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere, water (0.1 ml), zinc cyanide (59 mg, 0.5 mmol), 1,1′-bis(diphenylphosphino)ferrocene (67 mg, 0.12 mmol), bis(dibenzylideneacetone)palladium(0) (58 mg, 0.1 mmol) were added to an N,N-dimethylformamide (10 ml) solution of 4-bromo-3-fluoro-6-iodo-2-methoxy-5-methylphenylamine (I-44) (359 mg, 1.0 mmol), followed by stirring at 120 to 130° C. for 3 hours. After cooling to room temperature, saturated brine was added to the reaction liquid, followed by extraction twice with ethyl acetate, the organic layer was washed with saturated brine, then dried over anhydrous magnesium sulfate. After filtration and concentration under reduced pressure, the resulting residue was subjected to column chromatography, and the eluate with n-hexane:ethyl acetate (10:1) was concentrated under reduced pressure to obtain the entitled compound (208 mg, 80%) as a white solid.
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
4-bromo-3-fluoro-6-iodo-2-methoxy-5-methylphenylamine
Quantity
359 mg
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
59 mg
Type
catalyst
Reaction Step One
Quantity
67 mg
Type
catalyst
Reaction Step One
Quantity
58 mg
Type
catalyst
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
80%

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